Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a 1,4-thiazepane ring substituted with a 2-chlorophenyl group and a sulfonyl-linked phenyl carbamate moiety. Its structural complexity suggests unique physicochemical and electronic properties compared to simpler carbamates.
Properties
IUPAC Name |
methyl N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-26-19(23)21-14-6-8-15(9-7-14)28(24,25)22-11-10-18(27-13-12-22)16-4-2-3-5-17(16)20/h2-9,18H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCAYBUCWWQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the formation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is introduced via sulfonation reactions, and the final carbamate ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues in Carbamate Derivatives
The compound shares core features with several carbamate derivatives reported in the literature:
Key Structural Differences :
- The target compound incorporates a 1,4-thiazepane ring with a 2-chlorophenyl substituent, absent in most standard carbamates. This ring system may enhance conformational flexibility and binding to biological targets compared to rigid scaffolds like benzimidazoles in carbendazim .
- The sulfonyl group bridging the phenyl carbamate and thiazepane ring distinguishes it from analogs such as fenoxycarb or asulam, which lack sulfonyl linkages. This group likely influences solubility and electronic properties .
Lipophilicity and Physicochemical Properties
Lipophilicity (log k) data derived from HPLC studies highlight critical differences:
The thiazepane ring and chlorophenyl substituent likely confer greater membrane permeability compared to asulam or carbendazim, which are more polar .
Electronic and Steric Effects
Computational studies using tools like Multiwfn (wavefunction analyzer) could elucidate electronic differences:
- This contrasts with fenoxycarb, where the phenoxy group contributes to a more delocalized charge .
- Bond order analysis : The thiazepane ring’s sulfur atom might exhibit distinct bond orders compared to oxygen-containing heterocycles in other carbamates, affecting stability and reactivity .
Biological Activity
Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate, a compound characterized by its unique thiazepan structure and sulfonyl group, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.9 g/mol. The compound features a 2-chlorophenyl moiety attached to a 1,4-thiazepan ring, which is further linked to a sulfonyl group and a carbamate functional group. This structural configuration is believed to contribute significantly to its biological activity.
Research indicates that compounds containing thiazepan structures often exhibit interactions with various biological targets. Specifically, the sulfonyl group in the compound may facilitate binding to enzymes or receptors involved in disease processes. For instance, similar compounds have shown inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Anticancer Properties
Several studies have investigated the anticancer potential of thiazepan derivatives. For example, compounds similar to this compound have demonstrated selective inhibition of MMP-2, an enzyme associated with tumor invasion and metastasis. Inhibition of this enzyme can impede cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of MMP-2 | |
| Antimicrobial | Potential activity against bacterial strains | |
| Herbicidal | Effective against specific plant pathogens |
Antimicrobial Activity
Research on related compounds suggests potential antimicrobial properties. Studies have shown that certain thiazepan derivatives can inhibit the growth of various bacterial strains, making them candidates for further investigation as antimicrobial agents.
Herbicidal Activity
Recent studies have highlighted the herbicidal potential of thiazepan derivatives. The compound has been evaluated for its ability to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. Effective inhibitors can lead to significant crop safety and yield improvements .
Case Studies
- Inhibition of MMPs : A study demonstrated that methyl carbamates could selectively inhibit MMP-2 without affecting other MMPs, suggesting a targeted approach for cancer therapy .
- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential use in treating infections.
- Herbicidal Efficacy : Field trials showed that specific formulations containing thiazepan derivatives led to reduced weed populations while maintaining crop health, showcasing their practical application in agriculture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
